molecular formula C28H25FN2O5 B2450506 ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate CAS No. 1114871-40-7

ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate

Cat. No.: B2450506
CAS No.: 1114871-40-7
M. Wt: 488.515
InChI Key: GJPIWIJDGXIRRX-UHFFFAOYSA-N
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Description

ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-3-35-28(33)20-8-13-24-23(14-20)26(15-25(31-24)19-6-9-21(29)10-7-19)36-17-27(32)30-16-18-4-11-22(34-2)12-5-18/h4-15H,3,16-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPIWIJDGXIRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group, the methoxybenzylamine moiety, and the ethyl ester group. Common reagents used in these reactions include fluorobenzene, methoxybenzylamine, and ethyl chloroformate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce analogs with different substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate include other quinoline derivatives with different substituents. Examples include:

  • Ethyl 2-(4-chlorophenyl)-4-(2-((4-methoxybenzyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
  • Ethyl 2-(4-bromophenyl)-4-(2-((4-methoxybenzyl)amino)-2-oxoethoxy)quinoline-6-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Biological Activity

Ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a quinoline core substituted with various functional groups. The presence of the fluorophenyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

  • Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties. This compound may act by scavenging free radicals and inhibiting lipid peroxidation, thus protecting cellular components from oxidative damage.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with NADP-dependent isocitrate dehydrogenase (NADP-IDH), enhancing its activity and promoting the generation of NADPH, a crucial cofactor in cellular defense mechanisms against oxidative stress.
  • Cell Signaling Modulation : It can influence various cellular processes by modulating cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Anticancer Activity

Research indicates that quinoline derivatives exhibit anticancer properties. This compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antiviral Activity

Studies have suggested that similar quinoline compounds possess antiviral properties. The structural features of this compound could enable it to target viral proteins effectively, potentially inhibiting viral replication .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For instance, compounds with similar structures have shown IC50 values ranging from 45 to 50 µM against specific cancer cell lines .

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and toxicity of this compound. Preliminary data suggest that at lower doses, the compound provides protective effects against oxidative stress without significant adverse effects, while higher doses may lead to toxicity.

Case Studies

  • Anticancer Effects : A study focusing on quinoline derivatives reported that this compound significantly inhibited tumor growth in xenograft models, highlighting its potential as an anticancer agent .
  • Antiviral Potency : Another investigation into the antiviral properties of related quinoline compounds revealed that modifications in the structure could enhance efficacy against Enterovirus D68 (EV-D68), suggesting that this compound might exhibit similar benefits .

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